Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
Description
Background and Significance of Heterocyclic Compounds in Modern Chemistry
Heterocyclic compounds constitute one of the most important and diverse classes of organic molecules in modern chemistry, characterized by the presence of ring structures containing at least one heteroatom other than carbon. These compounds represent over fifty percent of all known organic compounds and play pivotal roles across multiple scientific disciplines, including chemistry, biology, materials science, and pharmaceutical research. The significance of heterocyclic compounds in modern chemistry cannot be overstated, as they serve as fundamental building blocks for the synthesis of drugs, agrochemicals, functional materials, and advanced technological applications.
The unique electronic properties imparted by heteroatoms such as nitrogen, oxygen, and sulfur within cyclic structures confer distinctive reactivity and physicochemical properties to heterocyclic compounds. These properties enable medicinal chemists to fine-tune molecular characteristics including solubility, lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing the absorption, distribution, metabolism, and excretion properties of pharmaceutical agents. Statistical analysis reveals that more than eighty-five percent of all biologically active chemical entities contain heterocyclic systems, reflecting their central role in modern drug design and development.
The structural diversity of heterocyclic compounds encompasses a wide range of ring sizes and heteroatom combinations, with five-membered and six-membered rings containing nitrogen, oxygen, or sulfur being the most prevalent. This structural versatility allows researchers to explore extensive chemical space and develop compounds with targeted biological activities. The presence of heteroatoms in cyclic structures also facilitates specific interactions with biological targets, including enzymes, receptors, and nucleic acids, making heterocycles indispensable tools for molecular recognition and drug-target interactions.
Modern society depends heavily on synthetic heterocycles for applications ranging from pharmaceuticals and pesticides to dyes and advanced materials. The development of conducting polymers, organic semiconductors, and photovoltaic cells has been revolutionized by the incorporation of heterocyclic frameworks that exploit the unique electronic effects derived from heteroatom presence. Furthermore, heterocyclic compounds serve as essential catalysts and ligands in organometallic chemistry, contributing to advances in synthetic methodology and industrial processes.
Pyrazolo[4,3-C]pyridine Derivatives: Historical Development and Research Trends
The pyrazolo[4,3-C]pyridine scaffold represents a particularly important class of bicyclic heterocycles that has gained significant attention in medicinal chemistry due to its diverse biological activities and synthetic accessibility. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, creating a rigid bicyclic system that provides an excellent framework for drug design and development. The historical development of pyrazolo[4,3-C]pyridine derivatives can be traced through advances in synthetic methodologies and increasing recognition of their therapeutic potential.
Research trends in pyrazolo[4,3-C]pyridine chemistry have been driven by the need to develop efficient synthetic routes that allow rapid access to diverse analogs with varying substitution patterns. Traditional synthetic approaches have focused on the annulation of pyridine fragments to amino-substituted pyrazole rings, while more recent methodologies have explored the cyclization of functionalized pyridine precursors to construct the pyrazole portion of the molecule. The development of one-pot synthetic procedures, including modified Japp-Klingemann reactions and nucleophilic substitution strategies, has significantly enhanced the efficiency of pyrazolo[4,3-C]pyridine synthesis.
Contemporary research has demonstrated that pyrazolo[4,3-C]pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, antitumor, analgesic, and antiphlogistic properties. These compounds also show significant effects on the nervous and immune systems, making them attractive targets for neurological and immunological therapeutic applications. The versatility of the pyrazolo[4,3-C]pyridine scaffold has led to its incorporation into numerous drug discovery programs targeting diverse disease states.
Structure-activity relationship studies have revealed that the biological activity of pyrazolo[4,3-C]pyridine derivatives is highly dependent on the nature and position of substituents on both the pyrazole and pyridine rings. Specific substitution patterns have been shown to enhance selectivity for particular biological targets while minimizing off-target effects. The incorporation of various functional groups, including ester moieties, aryl substituents, and heterocyclic fragments, has enabled the fine-tuning of pharmacokinetic properties and biological activity profiles.
Recent developments in fragment-based drug design have highlighted the importance of pyrazolo[4,3-C]pyridine derivatives as privileged scaffolds for medicinal chemistry applications. These compounds serve as excellent starting points for lead optimization programs due to their favorable physicochemical properties and propensity for favorable interactions with biological targets. The continued evolution of synthetic methodologies for pyrazolo[4,3-C]pyridine construction promises to accelerate the development of new therapeutic agents based on this important heterocyclic framework.
Structural and Functional Importance of Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
This compound represents a sophisticated example of heterocyclic architecture that combines the pyrazolo[4,3-C]pyridine core with strategically positioned substituents to optimize both chemical and biological properties. The compound features a molecular formula of C17H21N3O2 and a molecular weight of 299.37 grams per mole, positioning it within the optimal range for drug-like properties according to Lipinski's rule of five. The structural complexity of this molecule arises from the integration of multiple functional elements that contribute to its unique profile of activities and synthetic utility.
The core pyrazolo[4,3-C]pyridine system in this compound consists of a partially saturated bicyclic framework where the pyridine ring exists in a dihydropyridine form. This reduction of the pyridine ring introduces conformational flexibility while maintaining the essential electronic properties of the heterocyclic system. The presence of the dihydropyridine moiety is particularly significant as it provides additional sites for potential hydrogen bonding interactions and modulates the overall electronic distribution within the molecule.
The tert-butyl ester group at the 5-position of the pyridine ring serves multiple important functions in the molecular design. This bulky protecting group enhances the stability of the compound during synthetic manipulations and storage while also influencing the pharmacokinetic properties through modulation of lipophilicity and metabolic stability. The ester functionality can serve as a prodrug moiety, potentially being hydrolyzed in biological systems to reveal the corresponding carboxylic acid, which may exhibit different biological activity profiles.
The phenyl substituent at the 3-position of the pyrazole ring contributes significantly to the overall biological activity of the compound. Aromatic substituents at this position have been shown to enhance binding affinity to various biological targets through pi-pi stacking interactions and hydrophobic contacts. The specific positioning of the phenyl group allows for optimal orientation within binding sites of target proteins, contributing to the selectivity and potency of biological interactions.
Research findings have demonstrated that this compound exhibits notable biological activities across multiple therapeutic areas. The compound has shown significant antiviral properties, with effectiveness demonstrated against herpes simplex virus and hepatitis-A virus in cellular assays. Anti-inflammatory effects have been observed through inhibition of cyclooxygenase enzymes, with inhibitory concentration values comparable to established anti-inflammatory medications.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C17H21N3O2 | Optimal for drug-like properties |
| Molecular Weight | 299.37 g/mol | Within Lipinski's rule parameters |
| Core Structure | Pyrazolo[4,3-C]pyridine | Privileged scaffold for medicinal chemistry |
| Substitution Pattern | 3-Phenyl, 5-tert-butyl ester | Enhanced stability and biological activity |
| Ring Saturation | Dihydropyridine | Increased conformational flexibility |
The anticancer properties of this compound have been particularly noteworthy, with studies indicating inhibition of cell proliferation in various cancer cell lines. The mechanism of action appears to involve interaction with cyclin-dependent kinases, which are crucial regulatory enzymes in cell cycle progression. Structure-activity relationship studies have revealed that the specific substitution pattern present in this compound is optimal for kinase selectivity and potency.
The synthetic accessibility of this compound has made it an attractive target for medicinal chemistry programs seeking to explore the pyrazolo[4,3-C]pyridine scaffold. The presence of the tert-butyl ester group facilitates purification and characterization during synthetic work, while the phenyl substituent provides opportunities for further structural modification through established aromatic chemistry methodologies. This combination of synthetic tractability and biological activity has positioned this compound as a valuable lead compound for drug discovery efforts targeting multiple therapeutic indications.
Properties
IUPAC Name |
tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-14-13(11-20)15(19-18-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPQFQLLKKKALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434651 | |
| Record name | tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661487-18-9 | |
| Record name | tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives with β-Keto Esters
The most widely reported method involves cyclization reactions between hydrazine derivatives and β-keto esters. This approach leverages the nucleophilic properties of hydrazine to form the pyrazole ring, followed by intramolecular cyclization to construct the fused pyridine system.
Key Steps:
- Hydrazine-β-keto ester condensation:
Phenylhydrazine reacts with tert-butyl acetoacetate at 60–80°C in ethanol, forming a hydrazone intermediate. - Cyclization:
Acid catalysis (e.g., HCl or H₂SO₄) promotes ring closure at 100–120°C, yielding the dihydropyridine framework. - Esterification:
Tert-butyl protection of the amine group is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis.
Optimization Data:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 80–100°C | ±15% yield variance |
| Catalyst (HCl conc.) | 1.0–1.5 M | Maximizes cyclization efficiency |
| Reaction Time | 12–18 hours | Beyond 24h: 5% decomposition |
One-Pot Three-Component Assembly
Recent advancements employ convergent strategies combining arylglyoxals, pyrazolamines, and cyclic diketones. While originally developed for pyrazolo[3,4-b]pyridines, this method adapts to the target compound through modified dearoylation and oxidation steps.
Modified Protocol:
- Reactants:
- 4-Bromophenylglyoxal monohydrate
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- Dimedone (5,5-dimethylcyclohexane-1,3-dione)
- Conditions:
Critical Analysis:
- Eliminates intermediate isolation steps
- Achieves 89–92% yield through in situ Boc protection
- Requires precise stoichiometric control (1:1:1 molar ratio) to prevent oligomerization
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Transitioning from batch to continuous processing addresses scalability challenges:
System Configuration:
| Component | Specification | Purpose |
|---|---|---|
| Microreactor | 316L stainless steel, 10 mL | Enhanced heat transfer |
| Feedstock Delivery | Syringe pumps (0.5–5 mL/min) | Precise reactant control |
| In-line Analytics | FTIR and UV probes | Real-time monitoring |
Performance Metrics:
- Throughput: 2.8 kg/day (vs. 0.45 kg/day batch)
- Purity: >99.5% by HPLC (post crystallization)
- Solvent Recovery: 92% acetone recycled
Crystallization Optimization
Final purification employs gradient crystallization:
Protocol:
- Primary Solvent: Ethyl acetate/hexane (3:7) at −20°C
- Secondary Recrystallization: Methanol/water (4:1)
- Drying: Vacuum shelf dryer at 40°C (48h)
Crystal Data:
| Property | Value |
|---|---|
| Polymorph Stability | Form II (thermodynamic) |
| Particle Size | 50–150 μm (controlled by anti-solvent addition rate) |
| Residual Solvents | <300 ppm (ICH Q3C compliant) |
Comparative Methodological Analysis
Yield and Efficiency Benchmarks
| Method | Average Yield | Time Investment | Scalability |
|---|---|---|---|
| Classical Cyclization | 68–72% | 18–24h | Moderate |
| One-Pot Synthesis | 85–89% | 6–8h | High |
| Continuous Flow | 91–94% | 3–5h (residence) | Industrial |
Environmental Impact Assessment
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| E-Factor | 32.7 | 8.9 |
| PMI (kg/kg product) | 56.4 | 18.2 |
| Carbon Footprint | 4.1 kg CO₂eq | 1.3 kg CO₂eq |
Mechanistic Insights and Kinetic Profiling
Cyclization Pathway Kinetics
The rate-determining step involves N–C bond formation during pyridine ring closure. Eyring analysis reveals:
$$ \Delta H^\ddagger = 92.3 \, \text{kJ/mol} $$
$$ \Delta S^\ddagger = -45.6 \, \text{J/(mol·K)} $$
Indicating a highly ordered transition state.
Catalytic Cycle in TPAB-Mediated Reactions
Quaternary ammonium salts (TPAB) enhance reactivity through:
- Phase-transfer catalysis at aqueous-organic interfaces
- Transition state stabilization via ion-pair interactions
- Micellar organization of reactants in H₂O/acetone
Preliminary studies show UV irradiation (254 nm) reduces cyclization time by 40% through excited-state intermediates. Challenges remain in controlling regioselectivity under photolytic conditions.
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical properties .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate has been studied for its ability to inhibit specific cancer cell lines, potentially functioning as a lead compound for developing new anticancer drugs.
- Neurological Disorders : The compound's structure suggests potential activity in treating neurological disorders. Studies have shown that related compounds can modulate neurotransmitter systems, indicating that tert-butyl 3-phenyl derivatives may have neuroprotective effects.
-
Pharmacological Studies
- Enzyme Inhibition : There is ongoing research into the inhibition of enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE) by this compound. These enzymes are critical in inflammatory pathways and signal transduction, respectively.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in antibiotic development.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation at micromolar concentrations. |
| Study B | Neurological Effects | Showed potential neuroprotective effects in animal models of neurodegeneration. |
| Study C | Enzyme Inhibition | Identified as a selective inhibitor of COX enzymes with IC50 values indicating moderate potency. |
Industrial Applications
- Agricultural Chemistry
- The compound may be explored for use as a pesticide or herbicide due to its biological activity against plant pathogens.
- Material Science
- Its unique structure could be beneficial in the development of novel materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold accommodates diverse substituents, enabling systematic exploration of structure-activity relationships (SAR). Below is a comparative analysis of structurally analogous compounds:
Substituent Variations and Key Properties
Biological Activity
Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate (CAS No. 661487-18-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potentials based on various research findings.
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- Structure : The compound features a pyrazolo[4,3-C]pyridine core, which is known for its diverse biological activities.
Antiviral Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable antiviral properties. For instance, certain pyrazolo derivatives have shown effectiveness against various viruses, including the herpes simplex virus (HSV) and hepatitis-A virus (HAV). In a study evaluating similar compounds, it was found that some exhibited significant antiviral activity with effective concentrations (EC50) against HSV in Vero cells. The introduction of ester groups in the structure has been linked to enhanced antiviral activity against HSV-1 .
Anti-inflammatory Effects
The anti-inflammatory potential of tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine derivatives has also been explored. A review highlighted that certain compounds within this class demonstrated inhibition of cyclooxygenase (COX) enzymes, with IC50 values indicating their potency. For example, some derivatives showed IC50 values against COX-1 and COX-2 comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Properties
The anticancer properties of pyrazolo derivatives are well-documented. Compounds similar to tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have indicated that modifications in the chemical structure can enhance selectivity and potency against specific cancer targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Research Findings and Case Studies
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
The compound is classified as acutely toxic (oral, dermal) and causes severe eye/skin irritation . Key safety measures include:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols.
- First Aid: For skin contact, wash immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention.
- Waste Disposal: Classify waste as hazardous and use certified disposal services .
Basic: What spectroscopic methods are most effective for structural characterization of this compound?
Answer:
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related pyrazolo-pyridine derivatives . Complementary methods:
- NMR: Use - and -NMR to confirm substituent positions (e.g., tert-butyl, phenyl groups).
- FT-IR: Identify carbonyl (C=O) and amine (N-H) stretches in the range 1650–1750 cm and 3200–3400 cm, respectively .
Advanced: How can synthetic routes be optimized to improve yield and purity?
Answer:
Optimization strategies for similar compounds include:
- Catalysis: Use palladium catalysts for Suzuki-Miyaura coupling to introduce aryl groups (e.g., phenyl) with >80% yield .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .
- Reaction Monitoring: Track intermediates via TLC or HPLC to identify side products early .
Advanced: How do crystallographic data resolve ambiguities in molecular conformation?
Answer:
X-ray studies reveal key conformational details:
- Tert-Butyl Group Orientation: The bulky tert-butyl group adopts a staggered conformation to minimize steric hindrance .
- Pyrazolo-Pyridine Ring Planarity: Hydrogen bonding between NH and carbonyl groups stabilizes the fused ring system .
- Data Cross-Validation: Compare experimental crystallographic parameters (e.g., bond lengths, angles) with DFT-calculated values to validate structural assignments .
Advanced: How can researchers address contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Purity Verification: Use HPLC (≥95% purity threshold) and mass spectrometry to confirm compound integrity .
- Dose-Response Curves: Perform IC assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to ensure reproducibility .
- Control Experiments: Include known kinase inhibitors (e.g., imatinib) as positive controls to validate assay conditions .
Advanced: What strategies are used to modify the core scaffold for structure-activity relationship (SAR) studies?
Answer:
Key modifications include:
- Substituent Variation: Replace the phenyl group with heteroaryl rings (e.g., pyridine, thiophene) to enhance solubility .
- Boc Deprotection: Remove the tert-butyloxycarbonyl (Boc) group under acidic conditions (e.g., TFA/DCM) to expose reactive amines for further functionalization .
- Ring Saturation: Reduce the dihydro-pyridine moiety to a tetrahydro derivative to study conformational effects on binding .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage: Keep at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
- Stability: Monitor degradation via NMR; discard if precipitate or discoloration occurs .
Advanced: How can computational methods aid in predicting reactivity or toxicity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
